molecular formula C37H28N6Na4O17S4 B12365787 tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate

tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B12365787
M. Wt: 1048.9 g/mol
InChI Key: WNQPPENQFWLADQ-UHFFFAOYSA-J
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Description

Tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple sulfonate groups, which enhance its solubility in water, making it suitable for aqueous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate involves several steps:

    Diazotization: The process begins with the diazotization of 8-hydroxy-3,6-disulfonatonaphthalen-1-ylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-[(2-methoxy-5-methylphenyl)carbamoylamino]-5-methoxy-2-methylphenol to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation to introduce additional sulfonate groups, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust in acidic medium.

    Substitution Reagents: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation Products: Quinonoid derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Modified azo compounds with different functional groups.

Scientific Research Applications

Tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate has a wide range of scientific research applications:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The sulfonate groups enhance its solubility, allowing it to interact effectively in aqueous environments. The azo bonds in the compound are responsible for its vibrant color, which changes under different pH conditions, making it useful as an indicator.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4-amino-5-hydroxy-3,6-bis[(4-{[2-(sulfonatooxy)ethyl]sulfonyl}phenyl)diazenyl]naphthalene-2,7-disulfonate
  • Tetrasodium 4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

Uniqueness

Tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate stands out due to its unique combination of functional groups, which provide enhanced solubility, stability, and vibrant color properties. These characteristics make it particularly valuable in applications requiring high-performance dyes and indicators.

Properties

Molecular Formula

C37H28N6Na4O17S4

Molecular Weight

1048.9 g/mol

IUPAC Name

tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C37H32N6O17S4.4Na/c1-17-5-27(33(59-3)15-25(17)40-42-29-11-21(61(47,48)49)7-19-9-23(63(53,54)55)13-31(44)35(19)29)38-37(46)39-28-6-18(2)26(16-34(28)60-4)41-43-30-12-22(62(50,51)52)8-20-10-24(64(56,57)58)14-32(45)36(20)30;;;;/h5-16,44-45H,1-4H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4

InChI Key

WNQPPENQFWLADQ-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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